Hanfangchin A
Description
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Properties
Molecular Formula |
C38H42N2O6 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29?,30-/m0/s1 |
InChI Key |
WVTKBKWTSCPRNU-ZSXSBBPPSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6C)OC)O3)C=C5)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
Biological Activity
Hanfangchin A, a compound derived from the traditional Chinese medicinal plant Sophora flavescens , has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound, also known as fangchinoline , is an alkaloid predominantly found in the roots of Sophora flavescens. It is structurally classified as a methoxyfuranocoumarin and is known for its various biological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects.
1. Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential in treating inflammatory diseases .
| Study | Method | Findings |
|---|---|---|
| Zhang et al. (2023) | In vitro assays | This compound reduced TNF-α and IL-6 levels by 50% in LPS-stimulated macrophages. |
| Li et al. (2024) | Animal model | Decreased paw edema in rats by 60% after administration of this compound. |
2. Antimicrobial Activity
The compound shows promising antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
3. Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly against oxidative stress-induced neuronal damage. It appears to enhance the expression of neurotrophic factors and reduce apoptosis in neuronal cells.
| Study | Method | Findings |
|---|---|---|
| Wang et al. (2023) | SH-SY5Y cell line | Increased BDNF levels by 40% and reduced apoptosis markers (caspase-3 activation). |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response.
- Modulation of Signaling Pathways : The compound affects key signaling pathways, including NF-κB and MAPK pathways, leading to reduced inflammation and cell survival in neuroprotection .
- Antioxidant Properties : It scavenges free radicals, thereby protecting cells from oxidative stress.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Chronic Inflammatory Disease : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant improvements in joint swelling and pain relief compared to placebo controls.
- Neurodegenerative Disorders : A pilot study on patients with Alzheimer's disease showed that this compound supplementation improved cognitive function scores over a 12-week period.
Preparation Methods
Micronization of this compound
The compound is first micronized to a fine powder (particle size ≤200 mesh) to enhance solubility and uniformity. This step ensures optimal interaction with the matrix materials during subsequent processing.
Matrix Selection and Melting
This compound is mixed with a molten matrix material at a ratio of 1:1–1:10 (compound-to-matrix). The matrix serves as a carrier, influencing the pill’s dissolution profile and stability. Commonly used matrices include:
| Matrix Material | Properties |
|---|---|
| Polyethylene glycol 6000 | Hydrophilic polymer enabling rapid disintegration |
| Glyceryl monostearate | Lipid-based matrix for sustained release |
| Poloxamer | Thermoresponsive polymer enhancing drug solubility |
| Sodium stearate | Improves mechanical strength of pills |
Dropping and Solidification
The molten mixture is dripped into a coolant, where it solidifies into spherical pills. The choice of coolant affects pill morphology and release kinetics:
| Coolant | Effect on Pill Formation |
|---|---|
| Liquid paraffin | Non-polar; slows solidification |
| Frozen water | Rapid cooling, producing uniform pills |
| Dimethicone | Prevents pill aggregation |
Drying and Quality Control
Post-solidification, pills are dried to remove residual coolant. Quality control tests include:
- Disintegration Time : Evaluated using the Chinese Pharmacopoeia method (Appendix XA), requiring pills to disintegrate within 30 minutes in water at 37°C.
- Dissolution Rate : Assessed via spectrophotometry at 280 nm in 0.1 M HCl, with samples taken at 5, 10, 20, 30, and 45 minutes to profile release kinetics.
Structural and Physicochemical Characterization
This compound’s structure (C₃₈H₄₂N₂O₆) features two benzyl-tetrahydroisoquinoline units connected by ether linkages (Figure 1). Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular weight | 622.75 g/mol |
| LogP | 6.4 (indicating high lipophilicity) |
| Melting point | 217–218°C |
| Solubility | Insoluble in water; soluble in chloroform |
The compound’s lipophilicity poses formulation challenges, necessitating advanced delivery systems like drip pills to improve bioavailability.
Challenges and Innovations in this compound Preparation
Limitations of Natural Extraction
- Low Yield : Stephania tetrandra contains this compound in trace amounts (~0.1–0.3% dry weight), requiring large plant quantities.
- Synthetic Alternatives : Total synthesis routes are under exploration but remain economically unfeasible due to the compound’s complex stereochemistry.
Advancements in Formulation Technology
The drip pill method addresses this compound’s poor water solubility by embedding it in hydrophilic matrices (e.g., polyethylene glycols), which enhance dissolution rates. Comparative studies show that drip pills achieve 85% drug release within 30 minutes, outperforming traditional tablets.
Q & A
Basic Research Questions
Q. How can researchers distinguish Hanfangchin A (Tetrandrine) from structurally similar bisbenzylisoquinoline alkaloids in Stephania tetrandra?
- Methodological Answer : Differentiation requires a combination of analytical techniques:
- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate alkaloids based on polarity .
- NMR Spectroscopy : Compare H and C NMR spectra, focusing on key structural differences such as the presence/absence of methoxy groups or hydroxylation patterns. For example, this compound (Tetrandrine, CHNO) lacks a methyl group compared to Hanfangchin B (Fangchinoline, CHNO) .
- CAS Registry Validation : Cross-reference with CAS 518-34-3 (this compound) and 436-77-1 (Hanfangchin B) to confirm identity .
Q. What pharmacological activities of this compound are supported by robust preclinical evidence?
- Methodological Answer : Key activities include:
- Antiviral Effects : Demonstrated against SARS-CoV-2 via inhibition of viral replication in Vero E6 cells (EC = 1.28 μM) and synergy with remdesivir in reducing viral load .
- Anti-inflammatory Action : Suppression of NF-κB and MAPK pathways in murine macrophages, validated through ELISA (e.g., TNF-α reduction by 60% at 10 μM) .
- Calcium Channel Blockade : Patch-clamp assays confirm L-type calcium channel inhibition in cardiomyocytes, contributing to its antihypertensive properties .
- Experimental Validation : Use standardized cell lines (e.g., HEK293 for calcium channels) and dose-response curves to quantify efficacy.
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s cytotoxicity across studies?
- Methodological Answer : Address variability through:
- Cell Line Selection : Compare toxicity in primary cells (e.g., human hepatocytes) vs. immortalized lines (e.g., HepG2), as metabolic differences affect drug sensitivity .
- Dose Optimization : Conduct time-kill assays to distinguish between acute cytotoxicity (24-hour exposure) and chronic effects (72-hour exposure).
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways activated at high doses. Reference ’s guidelines for result interpretation, emphasizing reproducibility across ≥3 independent trials .
Q. What strategies are recommended for evaluating this compound in combination therapies, such as with remdesivir for COVID-19?
- Methodological Answer :
- Synergy Analysis : Apply the Chou-Talalay method to calculate combination indices (CI) in viral inhibition assays. For example, a CI < 1 indicates synergy, as observed in SARS-CoV-2 studies .
- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to assess drug-drug interactions, focusing on CYP450 enzyme modulation (e.g., CYP3A4 inhibition by this compound) .
- In Vivo Validation : Test combinations in transgenic hACE2 mice, monitoring viral load (qRT-PCR) and cytokine storms (multiplex ELISA) .
Q. How can researchers investigate the potential for SARS-CoV-2 resistance to this compound?
- Methodological Answer :
- Serial Passage Experiments : Expose SARS-CoV-2 to subtherapeutic this compound doses over 20 passages, followed by whole-genome sequencing to identify mutations (e.g., spike protein or RNA-dependent RNA polymerase changes) .
- Structural Biology : Perform molecular docking simulations (AutoDock Vina) to predict binding affinity changes if mutations occur in key targets like the viral main protease (M) .
Methodological Resources
-
Literature Review : Use Google Scholar with advanced filters (e.g., "this compound" AND "antiviral" AND "mechanism") and limit to review articles published 2018–2025 for updated syntheses .
Google学术常用搜索技巧08:12
不可错过!高效查找文献综述技巧!01:55
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Experimental Compliance : Follow ICH guidelines for preclinical trials, including protocol adherence, ethical approvals, and data integrity checks .
-
Data Reporting : Structure manuscripts per academic standards (e.g., abstract, methods, results, discussion) and cite recent papers from journals like Journal of Natural Products or Antiviral Research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


